1-(3,4-Dimethoxyphenyl)propan-1-one Exhibits 4-Fold Superior Antimicrobial Activity Against Multi-Drug Resistant E. faecium Relative to Ampicillin
In a direct head-to-head antimicrobial susceptibility assay, 1-(3,4-dimethoxyphenyl)propan-1-one (propioveratrone) demonstrated substantially greater inhibitory activity against a multi-drug resistant clinical isolate of Enterococcus faecium (K60-39) compared to the clinically relevant antibiotic ampicillin [1]. The compound achieved an MIC of 6.3 μg/mL, whereas ampicillin required 25 μg/mL to inhibit the same strain under identical assay conditions, representing a 4-fold improvement in potency.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 6.3 μg/mL |
| Comparator Or Baseline | Ampicillin, MIC = 25 μg/mL |
| Quantified Difference | 4-fold lower MIC (6.3 vs 25 μg/mL) |
| Conditions | Multi-drug resistant Enterococcus faecium K60-39 clinical isolate; in vitro broth microdilution assay |
Why This Matters
This direct MIC comparison establishes 1-(3,4-dimethoxyphenyl)propan-1-one as a validated antimicrobial scaffold with activity exceeding a first-line clinical antibiotic against a high-priority resistant pathogen, justifying its procurement for antibiotic discovery programs targeting vancomycin-resistant enterococci (VRE).
- [1] Maglangit, F., et al. (2023). Deletion of the accramycin pathway-specific regulatory gene accJ activates the production of unrelated polyketide metabolites. Natural Product Research, 37(16-17), 2860-2865. View Source
